
6,7-dimethoxy-1H-quinazolin-4-one
Descripción general
Descripción
6,7-Dimethoxy-1H-quinazolin-4-one is an organic compound with the molecular formula C10H10N2O3. It is a derivative of quinazolinone, characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinazolinone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dimethoxy-1H-quinazolin-4-one involves the reaction of 6,7-dimethoxy-3H-quinazolin-4-one with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, filtration, and drying to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different quinazoline analogs.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6,7-Dimethoxy-1H-quinazolin-4-one has been explored for its potential as a therapeutic agent due to its activity against various biological targets:
- Anticancer Activity : The compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. It disrupts key signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, leading to inhibited cell proliferation and induced apoptosis in cancer cells .
- Anticonvulsant Properties : Recent studies have shown that derivatives of this compound exhibit anticonvulsant effects in animal models. For instance, certain analogs demonstrated significant anti-seizure action without neurotoxic side effects .
Biological Research
The compound is utilized in studying enzyme inhibitors and receptor-ligand interactions:
- Enzyme Inhibition : It serves as a model for developing inhibitors targeting specific enzymes involved in disease processes. This includes research into its role as an antimicrobial agent, where it shows promise against various pathogens .
Organic Synthesis
In organic chemistry, this compound is a valuable building block for synthesizing more complex organic molecules:
- Intermediate in Synthesis : It is used as an intermediate in the synthesis of other quinazolinone derivatives and related compounds, facilitating the development of new chemical entities with potential biological activities .
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of this compound indicates good absorption and distribution properties. Studies have shown that it reaches target tissues quickly after administration, making it a suitable candidate for drug development . Its mechanism of action primarily involves the inhibition of EGFR, leading to downstream effects on cell signaling pathways critical for tumor growth and survival.
Case Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its effectiveness against EGFR-overexpressing cancer cell lines. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
0 | 100 | 0 |
10 | 75 | 20 |
50 | 50 | 50 |
100 | 25 | 80 |
Case Study 2: Anticonvulsant Efficacy
Another study assessed the anticonvulsant properties of a derivative of this compound in various seizure models. The results demonstrated that it effectively reduced seizure frequency with minimal side effects compared to traditional antiepileptic drugs .
Model | ED50 (mg/kg) | TD50 (mg/kg) |
---|---|---|
MES | 23.5 | 325.9 |
scPTZ | 32.6 | Not observed |
6-Hz | 45.2 | Not observed |
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- 6,7-Dimethoxy-4-hydroxyquinazoline
- 6,7-Dimethoxy-4-quinazolinol
Uniqueness
6,7-Dimethoxy-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6th and 7th positions enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Actividad Biológica
6,7-Dimethoxy-1H-quinazolin-4-one is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
This compound (C₁₀H₁₀N₂O₃) features two methoxy groups at the 6 and 7 positions of the quinazoline ring, which contribute to its biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit potent anticancer properties. A study synthesized several derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and evaluated their cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The cytotoxicity was assessed using the MTT assay, where the half-maximal inhibitory concentration (IC50) values were calculated to determine cellular sensitivity.
Compound | IC50 (μM) | Cell Line |
---|---|---|
I | 12.5 | K562 |
II | 15.3 | HeLa |
The results indicated that these derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. A systematic study evaluated the effectiveness of this compound against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Streptococcus pyogenes | 4 μg/mL |
The presence of methoxy groups was found to enhance the antimicrobial activity compared to other substituents . Additionally, silver nanoparticle conjugates of quinazolinone derivatives exhibited improved antibacterial efficacy, highlighting the potential for novel therapeutic applications .
Anti-inflammatory Activity
Quinazolinone derivatives also show promise in anti-inflammatory applications. Studies have indicated that certain compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting a mechanism for reducing inflammation.
Case Studies and Research Findings
- Antipsychotic Activity : A recent study on quinazolinone derivatives indicated potential antipsychotic effects through modulation of metabotropic glutamate receptors. This opens avenues for exploring these compounds in psychiatric disorders .
- Inhibition of Protein Kinases : Research has also indicated that some quinazolines act as inhibitors of protein kinases involved in cancer progression, demonstrating their multifaceted biological roles .
- Urease Inhibition : Some derivatives have been shown to inhibit urease enzyme activity, which is relevant in treating infections caused by urease-producing bacteria .
Propiedades
IUPAC Name |
6,7-dimethoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363547 | |
Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-72-4 | |
Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.